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Compound of Interest

Compound Name: 5-Fluoromethylornithine

Cat. No.: B039485 Get Quote

An In-depth Technical Guide to 5-Fluoromethylornithine

This guide provides a comprehensive overview of 5-Fluoromethylornithine (5-FMOrn),

focusing on its chemical structure, physicochemical properties, mechanism of action as a

selective enzyme inhibitor, and relevant experimental protocols. It is intended for researchers

and professionals in the fields of biochemistry, pharmacology, and drug development.

Chemical Identity and Structure
5-Fluoromethylornithine is a synthetic derivative of the amino acid ornithine. It is

distinguished by a fluoromethyl group at the 5-position of the ornithine backbone. This

modification is critical to its biological activity.

Table 1: Chemical Identifiers for 5-Fluoromethylornithine
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Identifier Value Source

IUPAC Name
2,5-diamino-6-fluorohexanoic

acid
[1]

Molecular Formula C₆H₁₃FN₂O₂ [1]

SMILES C(CC(C(=O)O)N)C(CF)N [1]

InChIKey
PRNUWRQQLDXHRZ-

UHFFFAOYSA-N
[1]

PubChem CID 119351 [1]

CAS Number 116292-10-5 (for free base) [1]

CAS Number
124796-41-4 (for

dihydrochloride)

Physicochemical Properties
5-Fluoromethylornithine is typically supplied and used in its dihydrochloride salt form for

improved stability and solubility. The properties listed below primarily pertain to this salt unless

otherwise specified.

Table 2: Physicochemical Properties of 5-Fluoromethylornithine
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Property Value Notes

Molecular Weight 164.18 g/mol (Free Base) Computed by PubChem[1]

237.10 g/mol (Dihydrochloride

Salt)

Appearance White to light yellow solid For dihydrochloride salt

XLogP3 -3.2
Computed property for free

base[1]

Solubility (Dihydrochloride) H₂O: up to 100 mg/mL Requires sonication[2][3]

DMSO: up to 100 mg/mL
Requires sonication and

warming

Storage (Solid)
4°C, under nitrogen, away

from moisture

Storage (In Solution)
-80°C for up to 6 months;

-20°C for up to 1 month

Aliquot to avoid freeze-thaw

cycles[2]

Note: Experimental data for melting point, boiling point, and pKa are not readily available in

public databases.

Mechanism of Action and Biological Activity
5-Fluoromethylornithine is a highly specific, enzyme-activated, irreversible inhibitor of L-

ornithine:2-oxo-acid aminotransferase (OAT), a pyridoxal 5'-phosphate (PLP)-dependent

mitochondrial enzyme.[4][5][6] It is crucial to distinguish it from other ornithine analogs like α-

difluoromethylornithine (DFMO or Eflornithine), which is an inhibitor of ornithine decarboxylase

(ODC). 5-Fluoromethylornithine is a very poor substrate for and does not significantly inhibit

ODC.

The OAT enzyme catalyzes the transfer of the δ-amino group from L-ornithine to α-

ketoglutarate, producing L-glutamate-γ-semialdehyde (which cyclizes to Δ¹-pyrroline-5-

carboxylate) and L-glutamate.[7] This is a key step in amino acid and polyamine metabolism.
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OAT-Catalyzed Reaction
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Fig 1. Role of OAT in metabolism and its inhibition by 5-FMOrn.
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The inactivation of OAT by 5-FMOrn proceeds via an enamine mechanism.[7][8] Of the four

possible stereoisomers, only the (2S,5S) isomer is active.[7] The process involves the

formation of a Schiff base with the PLP cofactor, followed by the elimination of fluoride to

generate a reactive enamine intermediate that covalently modifies and inactivates the enzyme.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8762738/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1131447/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8762738/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039485?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


OAT Active Site with PLP-Lysine Schiff Base

1. 5-FMOrn enters active site.
Transimination occurs.

2. Formation of 5-FMOrn-PLP
Schiff Base (External Aldimine)

3. α-Proton abstraction by
active site base (e.g., Lys292)

4. Quinonoid Intermediate forms

5. Elimination of Fluoride (F⁻)

6. Reactive Enamine Intermediate forms

7. Michael addition by active site
nucleophile (e.g., Lys292)

Irreversibly Inactivated OAT
(Covalent Adduct)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039485?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of 5-Fluoromethylornithine

Starting Materials
(e.g., Fluoroacetonitrile,

3-Benzyloxypropyl chloride)

Formation of
1-Amino-2-fluoro-5-
(benzyloxy)pentane

Phthalimidation
Hydrogenation to form
5-Fluoro-4-phthalimido

pentanol

Mesylation and
Azide Substitution

Further modifications
and protections

Deprotection and
Purification 5-Fluoromethylornithine

OAT Activity/Inhibition Assay Workflow

Prepare Enzyme Extract
and Reagents

Pre-incubate Enzyme
with 5-FMOrn or Buffer

(37°C)

Initiate Reaction:
Add L-Ornithine and

α-Ketoglutarate (37°C)

Stop Reaction
(e.g., add TCA)

Develop Color:
Add o-aminobenzaldehyde

to supernatant

Measure Absorbance
 at 440 nm
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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